molecular formula C16H15FN2O2 B5175484 N'-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide

N'-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide

Cat. No.: B5175484
M. Wt: 286.30 g/mol
InChI Key: XABIBAHNMOWUDR-UHFFFAOYSA-N
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Description

N’-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound features a fluorophenyl group and a methylphenylmethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 3-fluoroaniline with 4-methylbenzyl chloride in the presence of a base, followed by the reaction with oxalyl chloride to form the oxamide. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylphenylmethyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(3-bromophenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(3-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide

Uniqueness

N’-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-5-7-12(8-6-11)10-18-15(20)16(21)19-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABIBAHNMOWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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